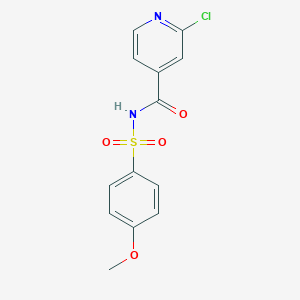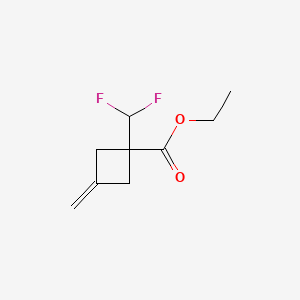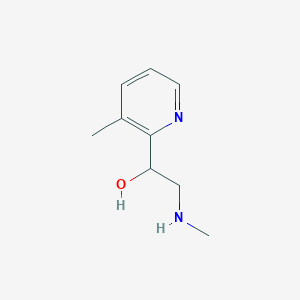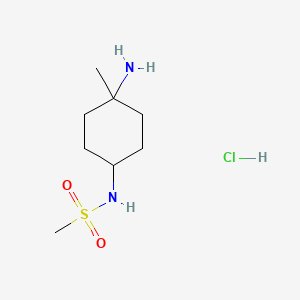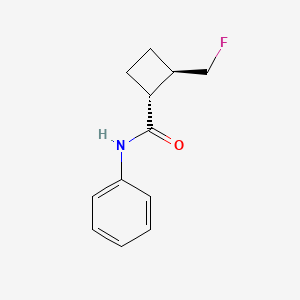![molecular formula C13H8ClNO2S B13554865 2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which includes a phenylethynyl group and a chloro substituent, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-chloro-1,3-thiazole with phenylacetylene under specific conditions to introduce the phenylethynyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituent or the thiazole ring, leading to different reduced products.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
What sets 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, can influence its solubility and interaction with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H8ClNO2S |
|---|---|
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-15-10(8-12(16)17)11(18-13)7-6-9-4-2-1-3-5-9/h1-5H,8H2,(H,16,17) |
Clé InChI |
QSTCBVZRUSGWIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(N=C(S2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


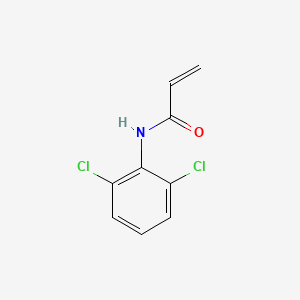




![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
